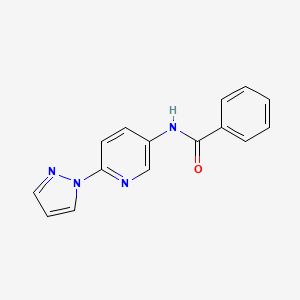
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 277.33 g/mol.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes such as PARP, tankyrase, and Wnt signaling pathway. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. Tankyrase inhibitors work by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of telomere length and Wnt signaling pathway. Wnt signaling pathway inhibitors work by inhibiting the activity of Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory effects and reduce fibrosis in various organs such as the liver and lung.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. It can be studied further for its potential therapeutic applications in various diseases such as cancer, obesity, and fibrosis. Its efficacy and safety can be further evaluated in preclinical and clinical studies. Its mechanism of action can be further elucidated, and its off-target effects can be minimized. New analogs of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized and evaluated for their potential therapeutic applications. Overall, the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with 2-amino-4,5-dimethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as PARP (poly(ADP-ribose) polymerase), tankyrase, and Wnt signaling pathway. PARP inhibitors have been studied for their potential in cancer therapy, as they can induce synthetic lethality in cancer cells that have defects in DNA repair pathways. Tankyrase inhibitors have been studied for their potential in the treatment of various diseases such as cancer, obesity, and diabetes. Wnt signaling pathway inhibitors have been studied for their potential in the treatment of various cancers and fibrotic diseases.
Propiedades
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(18)13(8-11)15(19)17(2)10-12-4-3-7-16-9-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXZMLPMSJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)




![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)